4-Chloro-2-(3-fluorophenyl)pyrimidine
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Overview
Description
4-Chloro-2-(3-fluorophenyl)pyrimidine is an aromatic heterocyclic compound that contains both chlorine and fluorine substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-fluorophenyl)pyrimidine typically involves the reaction of 3-fluoroaniline with 4-chloropyrimidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids to form carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(3-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with boronic acids.
Electrophilic Aromatic Substitution: The fluorine atom can participate in reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Suzuki-Miyaura Coupling: Biaryl compounds.
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-Chloro-2-(3-fluorophenyl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Biological Research: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 2-Chloro-4-(3-fluorophenyl)pyrimidine
- 4-Chloro-2-(4-fluorophenyl)pyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Comparison: 4-Chloro-2-(3-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-chloro-2-(3-fluorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULGPQGENSSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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